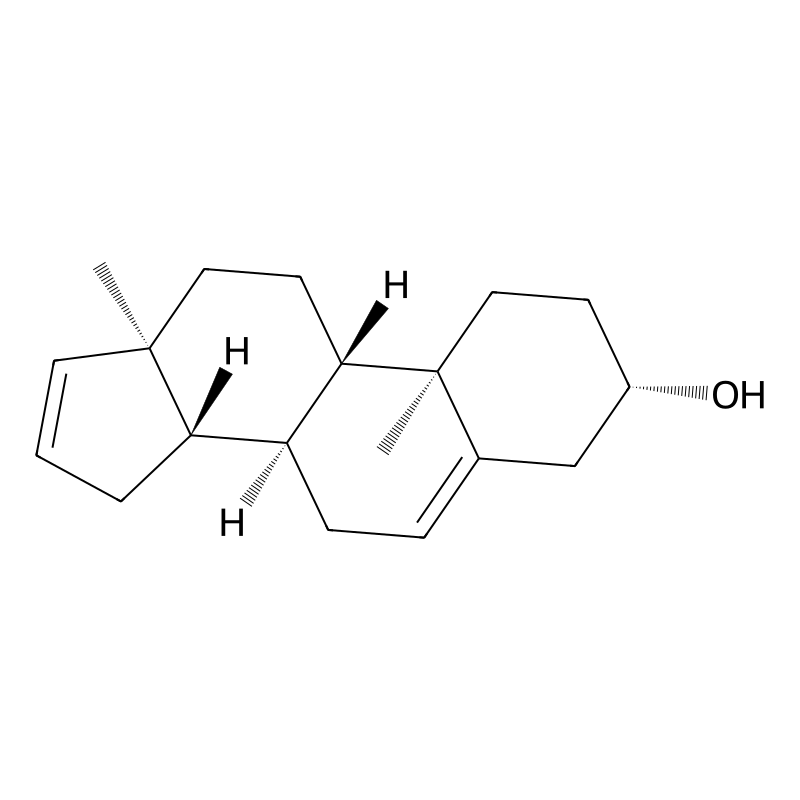5,16-Androstadien-3beta-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
5,16-Androstadien-3beta-ol, also known as Androstedienol, is a naturally occurring steroid found in human sweat and urine []. It belongs to a class of compounds called androstenes, which are known to have pheromonal properties. Pheromones are chemical signals that can influence the behavior of other individuals of the same species.
Potential Effects on Behavior
Scientific research has investigated the potential effects of Androstedienol on human behavior, with some studies suggesting it may influence:
- Mood: Studies have produced mixed results on the impact of Androstedienol on mood. Some research suggests it may increase feelings of alertness and dominance in women [].
- Perception of Others: Research suggests Androstedienol may influence how women perceive men's facial attractiveness [].
Areas of Ongoing Research
Current research on Androstedienol is focused on understanding its:
5,16-Androstadien-3beta-ol is a steroid compound classified as an androgen. Its chemical formula is C19H28O, and it is characterized by a unique structure that includes a double bond between carbon atoms 5 and 16, as well as a hydroxyl group at the 3β position. This compound is of interest due to its potential biological activities and applications in various fields, including endocrinology and pharmacology.
The synthesis of 5,16-androstadien-3beta-ol involves several enzymatic reactions primarily catalyzed by cytochrome P450 enzymes. Notably, the transformation from pregnenolone to 5,16-androstadien-3beta-ol occurs through hydroxylation and lyase activities of the CYP17A1 enzyme. This process is crucial for the biosynthesis of androgens in various species, including humans and animals .
5,16-Androstadien-3beta-ol exhibits significant biological activity, particularly in the context of pheromone signaling. It has been shown to interact with specific olfactory receptors, influencing social behaviors in mammals . Additionally, this compound may have implications in reproductive biology and endocrine regulation due to its structural similarity to other steroid hormones.
The synthesis of 5,16-androstadien-3beta-ol can be achieved through multiple methods:
- Biological Synthesis: The primary pathway involves enzymatic conversion from pregnenolone via cytochrome P450-dependent reactions .
- Chemical Synthesis: Laboratory synthesis may involve organic reactions that utilize steroid precursors or derivatives, although detailed protocols are less commonly reported in literature.
5,16-Androstadien-3beta-ol has several applications:
- Pheromonal Research: Due to its role in olfactory signaling, it is studied for its effects on animal behavior.
- Pharmacological Investigations: Research into its potential therapeutic effects on hormone-related conditions is ongoing.
- Endocrine Studies: It serves as a model compound for studying steroid hormone biosynthesis.
Studies have indicated that 5,16-androstadien-3beta-ol interacts with specific receptors in the vomeronasal organ, suggesting its role as a pheromone . This interaction can influence social behaviors such as mating and territoriality in various species. Furthermore, research into its cytotoxic effects on cancer cells has shown promise for potential therapeutic applications.
Several compounds share structural similarities with 5,16-androstadien-3beta-ol. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Androstenone | C18H26O | A potent pheromone involved in social signaling. |
| Androsterone | C19H28O | An active metabolite of testosterone with androgenic activity. |
| Testosterone | C19H28O2 | The primary male sex hormone with significant physiological roles. |
Uniqueness of 5,16-Androstadien-3beta-ol:
While it shares structural features with these compounds, 5,16-androstadien-3beta-ol's specific double bond configuration and hydroxyl group placement contribute to its unique biological activities and potential applications in pheromonal signaling and endocrine research.








